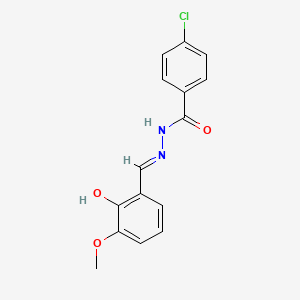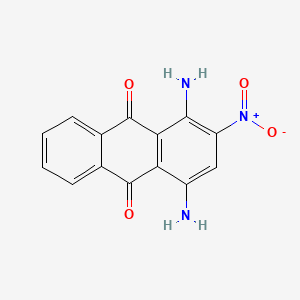![molecular formula C25H22ClN5O3S B11692949 N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692949.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-clorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfánil}acetohidrazida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un anillo de triazol, que es conocido por su estabilidad y versatilidad en reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-(3-clorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfánil}acetohidrazida típicamente involucra múltiples pasos, comenzando con la preparación del anillo de triazol. El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra hidrazina y un compuesto dicarbonílico adecuado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría reacciones por lotes a gran escala con un control estricto de la temperatura, la presión y el pH para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo podría mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(E)-(3-clorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfánil}acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio, lo que resulta en la reducción del grupo hidrazida.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo clorofenilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Sulfoxidos o sulfones.
Reducción: Derivados de hidrazida reducidos.
Sustitución: Derivados sustituidos en el grupo clorofenilo.
Aplicaciones Científicas De Investigación
N’-[(E)-(3-clorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfánil}acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-(3-clorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfánil}acetohidrazida involucra su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a iones metálicos o sitios activos de enzimas, modulando su actividad. El compuesto también puede interactuar con receptores celulares, influyendo en las vías de transducción de señales y las respuestas celulares .
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(4-clorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfánil}acetohidrazida
- N’-[(E)-(3-bromofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfánil}acetohidrazida
Singularidad
N’-[(E)-(3-clorofenil)metiliden]-2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfánil}acetohidrazida es único debido a la disposición específica de sus grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia de grupos clorofenilo y dimetoxi fenilo aumenta su potencial para diversas aplicaciones en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C25H22ClN5O3S |
|---|---|
Peso molecular |
508.0 g/mol |
Nombre IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-33-21-12-11-18(14-22(21)34-2)24-29-30-25(31(24)20-9-4-3-5-10-20)35-16-23(32)28-27-15-17-7-6-8-19(26)13-17/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
Clave InChI |
UGJYLCKWVVKCSD-JFLMPSFJSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)


![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)

![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11692927.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11692931.png)

![2-{[3-Cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11692944.png)


